molecular formula C5H9N3 B1330617 1-Ethyl-1H-pyrazol-5-amine CAS No. 3528-58-3

1-Ethyl-1H-pyrazol-5-amine

Cat. No. B1330617
CAS RN: 3528-58-3
M. Wt: 111.15 g/mol
InChI Key: FSJOLBAFVKSQQJ-UHFFFAOYSA-N
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Description

“1-Ethyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C5H9N3 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Ethyl-1H-pyrazol-5-amine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of 5-aminopyrazoles can be achieved by isoxazole ring-opening .


Molecular Structure Analysis

The molecular weight of “1-Ethyl-1H-pyrazol-5-amine” is 111.145 . The molecule contains a total of 17 bonds, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 primary amine (aromatic), and 1 Pyrazole .


Chemical Reactions Analysis

The amino group in “1-Ethyl-1H-pyrazol-5-amine” can react with acids or acyl groups to form corresponding salts or amides . Pyrazoles, including “1-Ethyl-1H-pyrazol-5-amine”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

“1-Ethyl-1H-pyrazol-5-amine” has a density of 1.2±0.1 g/cm3, a boiling point of 238.6±13.0 °C at 760 mmHg, and a melting point of 52-57 °C .

Scientific Research Applications

Organic Synthesis

1-Ethyl-1H-pyrazol-5-amine: is a versatile building block in organic synthesis. It’s used to construct complex molecules due to its reactivity and ability to participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions to introduce various substituents, aiding in the synthesis of a wide range of pyrazole derivatives .

Pharmaceutical Research

This compound is valuable in pharmaceutical research for the synthesis of drug candidates. Pyrazole derivatives have been studied for their potential antibacterial, anti-inflammatory, and anticancer properties . The ethyl group in 1-Ethyl-1H-pyrazol-5-amine can enhance the lipophilicity of the molecule, potentially improving its drug-like properties.

Agrochemical Development

In agrochemistry, 1-Ethyl-1H-pyrazol-5-amine serves as a precursor for the development of herbicides and pesticides. Its derivatives exhibit herbicidal activity, providing a chemical basis for new agrochemical products .

Material Science

Pyrazole-based compounds are explored in material science for their electronic properties. They can be used in the creation of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Analytical Chemistry

Due to its distinct chemical structure, 1-Ethyl-1H-pyrazol-5-amine can be used as a standard or reagent in analytical chemistry to identify or quantify substances via chromatography or spectroscopy .

Catalysis

The nitrogen atoms in the pyrazole ring can act as coordination sites for metals, making 1-Ethyl-1H-pyrazol-5-amine a potential ligand in catalysis. This can lead to the development of new catalysts for various chemical reactions .

Biochemistry Research

In biochemistry, pyrazole derivatives are used to study enzyme inhibition1-Ethyl-1H-pyrazol-5-amine can be modified to create inhibitors for enzymes like cyclooxygenases, which are involved in inflammatory processes .

Fluorescence Studies

Some pyrazole derivatives are fluorescent and can be used in imaging applications1-Ethyl-1H-pyrazol-5-amine may be functionalized to develop new fluorescent probes for biological research .

Safety and Hazards

When handling “1-Ethyl-1H-pyrazol-5-amine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Pyrazole-containing compounds, including “1-Ethyl-1H-pyrazol-5-amine”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The development of new drugs that overcome antimicrobial resistance problems is a current area of interest .

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors . More research is needed to identify the specific targets of 1-Ethyl-1H-pyrazol-5-amine.

Mode of Action

It’s known that the amino group in pyrazole compounds exhibits significant basicity and nucleophilicity, allowing it to undergo a series of nucleophilic substitution reactions to produce various pyrazole derivatives . These derivatives can interact with their targets in different ways, leading to various biological effects.

Biochemical Pathways

Pyrazole derivatives have been found to influence a variety of biochemical pathways due to their broad range of biological activities

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by the iLOGP value, is 1.05 , suggesting that it may have good bioavailability. More detailed pharmacokinetic studies are needed to confirm these properties.

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and kinase inhibitory activities . The specific effects of 1-Ethyl-1H-pyrazol-5-amine at the molecular and cellular levels would depend on its specific targets and mode of action.

Action Environment

It’s recommended to store the compound under inert gas at room temperature This suggests that exposure to air and variations in temperature could potentially affect its stability and efficacy

properties

IUPAC Name

2-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-8-5(6)3-4-7-8/h3-4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJOLBAFVKSQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320092
Record name 1-Ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-pyrazol-5-amine

CAS RN

3528-58-3
Record name 5-Amino-1-ethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3528-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 354694
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3528-58-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354694
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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